molecular formula C12H13NO3 B2691189 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one CAS No. 76325-70-7

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one

Cat. No.: B2691189
CAS No.: 76325-70-7
M. Wt: 219.24
InChI Key: USCSGOWYAJZZTP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is a complex organic compound with a unique structure that includes an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the indole core, followed by functional group modifications to introduce the hydroxy, methyl, and oxo-propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methyl and oxo-propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methyl-1,3-dihydro-indol-2-one: Lacks the oxo-propyl group, which may result in different biological activities.

    5-Methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one:

    3-Hydroxy-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one: Lacks the methyl group, which may influence its chemical properties and interactions.

Uniqueness

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is unique due to the presence of all three functional groups (hydroxy, methyl, and oxo-propyl) on the indole core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxopropyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-3-4-10-9(5-7)12(16,6-8(2)14)11(15)13-10/h3-5,16H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSGOWYAJZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methylisatin 45 (10 mmol, Lancaster, order no. 8009) was dissolved in acetone 46 (50 ml), K2CO3 (138 mg, 1 mmol) was added, and the mixture was stirred at room temperature for 24 hours. The course of the reaction was monitored by TLC (eluent: ethyl acetate). The reaction solution was worked up by concentrating to 40 ml in vacuo, during which the product started to precipitate. To complete the precipitation the solution was cooled to approx. 10° C. in a refrigerator overnight. The product which precipitated was filtered out with suction and dried in vacuo. It was possible to isolate further reaction product by removing the acetone completely and dissolving the residue which remained in ethyl acetate. The solid formed during subsequent precipitation with hexane was filtered out with suction and dried in vacuo.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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